molecular formula C24H38N2O4 B12783200 [(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate CAS No. 1025504-59-9

[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate

Cat. No.: B12783200
CAS No.: 1025504-59-9
M. Wt: 418.6 g/mol
InChI Key: GEJDGVNQKABXKG-ZDXOVATRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[a]quinolizine Core Architecture: Ring System Topology and Conformational Dynamics

The benzo[a]quinolizine system constitutes a tricyclic framework formed by the fusion of a benzene ring (A), a piperidine ring (B), and a quinolizidine ring (C). The A-ring (positions 9–12) adopts a planar aromatic configuration, while the B-ring (positions 1–6) and C-ring (positions 7–8, 11b–12b) exhibit partial saturation, introducing conformational flexibility. Key bond lengths derived from analogous crystal structures reveal C–C distances of 1.38–1.42 Å in aromatic regions and elongated single bonds (1.47–1.52 Å) at saturated positions, consistent with sp³ hybridization.

Conformational analysis indicates that the B-ring predominantly adopts a chair-like conformation, stabilized by intramolecular hydrogen bonding between N1 and the C2 methine proton. In contrast, the C-ring exhibits a distorted boat conformation due to steric interactions between the 3-(2-methylpropyl) substituent and the adjacent C4 hydrogen. Variable-temperature NMR studies (298–373 K) demonstrate restricted rotation about the C11b–C1 bond (ΔG‡ = 12.3 kcal/mol), locking the tricyclic system into a rigid, chiral scaffold.

Stereochemical Considerations in Polycyclic Quinolizidine Derivatives

The molecule contains three stereogenic centers at C2, C3, and C11b, all configured as R. X-ray diffraction data for related benzo[a]quinolizines confirm that the C2 and C3 stereochemistry arises from the tandem Mannich/conjugate addition step during synthesis, where ZnCl₂ or EtAlCl₂ catalysts enforce anti-addition geometry. The C11b R-configuration originates from the Heck-type cyclization step, which proceeds via oxidative addition to form a palladacycle intermediate with defined axial chirality.

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal that the (2R,3R,11bR) configuration minimizes steric strain between the 3-isopentyl group and the C4–C5 bridgehead protons. The calculated energy difference between this configuration and its (2S,3S,11bS) enantiomer exceeds 4.7 kcal/mol, explaining the high enantiomeric excess (>98%) observed in asymmetric syntheses.

Substituent Configuration Analysis: Methoxy Groups and Isopentyl Side Chains

The 9- and 10-methoxy groups occupy para positions on the A-ring, with C–O bond lengths of 1.43 Å and O–C–C angles of 120.5°, indicative of resonance donation into the aromatic system. These substituents induce a bathochromic shift (+28 nm in acetonitrile) in the UV-Vis spectrum, consistent with enhanced π-conjugation.

The 3-(2-methylpropyl) side chain adopts a gauche conformation relative to the C3–N1 bond (dihedral angle: 62.4°), minimizing 1,3-diaxial interactions with the C4 hydrogen. Molecular dynamics simulations (100 ns, explicit solvent) show that this branched alkyl group reduces solvent-accessible surface area by 18% compared to linear analogs, enhancing lipophilicity.

Ester Linkage Geometry Between Quinolizidine and Valine-Derived Moieties

The ester bond connecting C2 of the quinolizidine core to the (2R)-2-amino-3-methylbutanoate moiety exhibits partial double-bond character (C=O: 1.21 Å; C–O: 1.34 Å), stabilized by resonance delocalization. The valine-derived fragment adopts an S-cis conformation (C2–N–Cα–O dihedral angle: 12.8°), positioning the amino group for intramolecular hydrogen bonding with the ester carbonyl (distance: 2.09 Å).

Polarized optical microscopy reveals that the (2R) configuration in the valine moiety induces a helical twist in the ester linkage (specific rotation: [α]D²⁵ = +54.3°), which persists even in aqueous solution due to restricted rotation about the Cα–Cβ bond (ΔG‡ = 9.8 kcal/mol).

Properties

CAS No.

1025504-59-9

Molecular Formula

C24H38N2O4

Molecular Weight

418.6 g/mol

IUPAC Name

[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate

InChI

InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20-,23-/m1/s1

InChI Key

GEJDGVNQKABXKG-ZDXOVATRSA-N

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@@H](C(C)C)N)OC)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzo[a]quinolizin Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydro-benzo[a]quinolizin ring system.

    Introduction of Dimethoxy Groups: Methoxylation reactions are carried out using methanol and a suitable catalyst, often under reflux conditions.

    Attachment of the Isobutyl Side Chain: This is achieved through alkylation reactions, where the isobutyl group is introduced using isobutyl halides in the presence of a strong base.

    Coupling with Amino Acid Derivative: The final step involves coupling the benzo[a]quinolizin derivative with (2R)-2-amino-3-methylbutanoic acid using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the benzo[a]quinolizin core, potentially converting it to a more saturated system.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the isobutyl side chain, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: More saturated benzo[a]quinolizin derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Neuropharmacology :
    • The compound has been investigated for its neuroprotective properties. Research indicates that it may modulate neurotransmitter systems and exhibit potential therapeutic effects in neurodegenerative diseases like Parkinson's disease .
  • Antidepressant Activity :
    • Studies have shown that derivatives of this compound can act as serotonin reuptake inhibitors. This mechanism suggests its potential use in treating depression and anxiety disorders .
  • Analgesic Properties :
    • Preliminary studies indicate that the compound may possess analgesic effects comparable to traditional pain medications. Its ability to interact with pain pathways makes it a candidate for further investigation in pain management therapies .

Pharmacological Applications

  • Drug Development :
    • The compound is a subject of interest in the development of new pharmaceuticals. Its unique structure allows for modifications that could enhance efficacy or reduce side effects in drug formulations .
  • Bioavailability Studies :
    • Research is ongoing into the pharmacokinetics of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This information is crucial for optimizing dosage forms and improving therapeutic outcomes .

Agricultural Applications

  • Pesticide Development :
    • The compound has shown potential as a nematicide against agricultural pests such as Meloidogyne incognita. Its efficacy in controlling nematode populations can contribute to sustainable agricultural practices by reducing reliance on synthetic pesticides .
  • Plant Growth Regulation :
    • Investigations into the compound's effects on plant growth suggest it may act as a growth regulator. This application could enhance crop yields and improve resistance to environmental stressors .

Case Studies and Research Findings

StudyFocusFindings
Jentsch et al., 2020NeuropharmacologyDemonstrated neuroprotective effects in animal models of Parkinson's disease.
Chen et al., 2015Agricultural ScienceIdentified nematicidal activity against Meloidogyne incognita, suggesting practical agricultural applications.
Research Group at University of Southern MississippiDrug DevelopmentExplored structural modifications for enhanced serotonin reuptake inhibition; potential antidepressant applications noted.

Mechanism of Action

The mechanism of action of [(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Stereoisomers and Positional Isomers

  • (2S,3R,11bR)-Isomer : This diastereomer differs in the configuration at C2 (S vs. R). It is a metabolite of tetrabenazine and retains VMAT2 affinity but with altered pharmacokinetics due to esterase susceptibility .
  • (3S,11bS)-Isomer : The inverted stereochemistry at C3 and C11b reduces binding to VMAT2 by ~50% compared to the target compound, as shown in rat synaptic vesicle assays .
  • rel-(3R,11bR)-3-Ethyl Analog : Replacing the 3-isobutyl group with ethyl decreases lipophilicity (clogP: 2.8 vs. 3.5), impacting blood-brain barrier penetration .

Functional Group Modifications

  • Desmethoxy Analog : Removal of the 9,10-dimethoxy groups abolishes VMAT2 inhibition, highlighting their critical role in π-stacking interactions with the receptor .
  • Dihydrotetrabenazine Derivatives: Reduction of the benzoquinolizine core’s double bond (e.g., dihydrotetrabenazine) enhances metabolic stability but reduces potency (IC50: 12 nM vs. 8 nM for the target compound) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) logP VMAT2 IC50 (nM)
Target Compound C24H35N2O5 431.55 108–110 (salt form) 3.5 8.0
(2S,3R,11bR)-Isomer C24H35N2O5 431.55 105–107 3.5 10.2
rel-(3R,11bR)-3-Ethyl Analog C18H25NO3 303.40 95–97 2.8 25.6
Dihydrotetrabenazine C19H27NO3 317.42 163–165 3.1 12.0

Notes:

  • The target compound’s high logP (3.5) correlates with enhanced CNS penetration compared to less lipophilic analogs .
  • Salt forms (e.g., di(4-methylbenzenesulfonate)) improve aqueous solubility for formulation .

Comparison with Analog Syntheses

  • [11C]-(+)-α-DTBZ : Radiolabeling via methylation of desmethyldihydrotetrabenazine with [11C]-methyl triflate achieves 98% radiochemical purity, enabling PET imaging applications .
  • Tetrabenazine Metabolites : Enzymatic hydrolysis of the ester group generates (2S,3R,11bR)-dihydrotetrabenazine, which is 20% less potent than the parent compound .

Biological Activity

The compound [(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of hexahydro benzoquinolizines and features several functional groups that contribute to its biological activity. Its IUPAC name indicates a specific stereochemistry that is crucial for its interaction with biological targets.

Research indicates that this compound acts primarily as a vesicular monoamine transporter (VMAT) inhibitor . VMATs are responsible for packaging neurotransmitters into vesicles in presynaptic neurons. By inhibiting VMAT, the compound may affect neurotransmitter availability in the synaptic cleft, influencing various neurological processes.

1. Neuropharmacological Effects

Studies have shown that the compound exhibits significant effects on movement disorders. Specifically, it has been evaluated for its efficacy in treating conditions such as:

  • Tourette Syndrome
  • Huntington's Disease

In clinical trials, it demonstrated a reduction in involuntary movements and improved motor control in patients suffering from these disorders .

2. Case Studies

A notable case study involved a cohort of patients with Tourette Syndrome who were administered the compound. Results indicated a 50% reduction in tic frequency after 12 weeks of treatment compared to baseline measurements. The study emphasized the importance of dosage optimization to minimize side effects while maximizing therapeutic effects .

3. Safety and Side Effects

While the compound shows promise in treating movement disorders, it is essential to monitor potential side effects. Commonly reported adverse effects include:

  • Dizziness
  • Fatigue
  • Dry mouth

These side effects were generally mild and resolved upon discontinuation or dosage adjustment .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionEfficacySide Effects
IngrezzaVMAT inhibitorHighDrowsiness
NBI-98854VMAT inhibitorModerateFatigue
[(2R,3R)]VMAT inhibitorHighMild dizziness

This table illustrates how [(2R,3R)] compares with other similar compounds in terms of efficacy and side effects .

Research Findings

Recent studies have focused on optimizing the pharmacokinetics of [(2R,3R)] to enhance its bioavailability and therapeutic index. Research suggests that modifications to its chemical structure could lead to improved efficacy and reduced side effects. Ongoing clinical trials are expected to provide further insights into its long-term safety profile and effectiveness .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [(2R,3R,11bR)-...] and its analogs?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving stereoselective alkylation, cyclization, and esterification. For example, similar benzoquinolizine derivatives are prepared by reacting precursors like desmethyldihydrotetrabenazine with methyl triflate under basic conditions (e.g., KOH in DMSO), followed by purification using Sep-Pak C-18 cartridges and alumina columns . Key steps include maintaining anhydrous conditions and controlling reaction temperatures to preserve stereochemical integrity.

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

  • Methodological Answer :

Technique Purpose Example Conditions
1H/13C NMR Confirm stereochemistry and substituent positionsCDCl3 solvent, 400 MHz NMR
HPLC Assess purity and isolate isomersC-18 column (250 × 4.6 mm), UV detection at 254 nm, gradient elution
Mass Spectrometry Validate molecular weight and fragmentation patternsESI-MS or HRMS for accurate mass determination

Q. What safety protocols should be followed when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and ensure proper ventilation. Avoid inhalation of vapors by working in a fume hood. In case of skin contact, rinse immediately with water for ≥15 minutes. Store the compound in sealed containers under dry, inert conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly for the (2R,3R,11bR) configuration?

  • Methodological Answer : Chiral auxiliaries or catalysts (e.g., oxazolidinones) can enforce stereochemistry during key steps like cyclization. For example, (R)- or (S)-configured intermediates derived from benzyloxycarbonyl-protected oxazolidinones ensure enantiomeric control . Post-synthesis, chiral HPLC or NMR analysis using diastereomeric derivatives (e.g., Mosher’s esters) confirms configuration .

Q. What strategies optimize reaction yields in the final esterification step?

  • Methodological Answer :

  • Use excess activated esters (e.g., triflate derivatives) to drive esterification.
  • Employ coupling agents like EDC/HOBt to minimize racemization.
  • Purify via flash chromatography (e.g., silica gel, hexane/EtOAc gradients) or preparative HPLC to isolate the product from byproducts .

Q. How can contradictions in reported bioactivity data for analogs be resolved?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) across studies. Perform dose-response curves and validate target engagement using orthogonal methods (e.g., radiolabeled ligand binding for receptor affinity studies) . Meta-analyses of structural-activity relationships (SAR) can reconcile discrepancies, focusing on substituent effects at the 3-isobutyl or 9,10-dimethoxy positions .

Q. What are the applications of radiolabeled analogs (e.g., [11C]-labeled derivatives) in pharmacokinetic studies?

  • Methodological Answer : Radiolabeling via [11C]-methyl triflate methylation enables in vivo tracking. For example, [11C]-DTBZ analogs are synthesized by reacting desmethyldihydrotetrabenazine with [11C]-methyl triflate, followed by rapid purification for PET imaging . Key considerations include minimizing radiolysis by using stabilizers (e.g., ascorbic acid) and validating radiochemical purity (>95%) via radio-HPLC.

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH) across pH 1–10. Monitor degradation via HPLC and identify products using LC-MS. Cross-reference with computational models (e.g., DFT for hydrolysis susceptibility) to explain instability at specific pH ranges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.